5-broMo-N-Methylbenzo[d]oxazol-2-aMine
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Overview
Description
5-broMo-N-Methylbenzo[d]oxazol-2-aMine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .
Preparation Methods
The synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine typically involves the bromination of 2-methylbenzo[d]oxazole. One common method is the reaction of 2-methylbenzo[d]oxazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-broMo-N-Methylbenzo[d]oxazol-2-aMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzoxazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-broMo-N-Methylbenzo[d]oxazol-2-aMine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit glutamate-gated chloride channels (GluCl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release in parasitic nematodes . This mechanism is crucial for its anthelmintic activity.
Comparison with Similar Compounds
5-broMo-N-Methylbenzo[d]oxazol-2-aMine can be compared with other benzoxazole derivatives such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
N-methylbenzo[d]oxazol-2-amine: Similar in structure but lacks the bromine atom, affecting its biological activity.
The uniqueness of this compound lies in its bromine substitution, which enhances its biological activities and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-methyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJRMRFXDUUUFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(O1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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